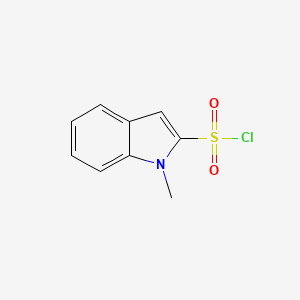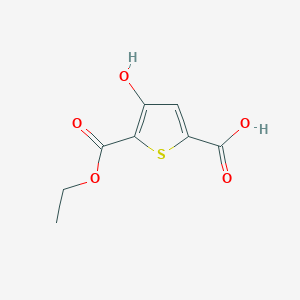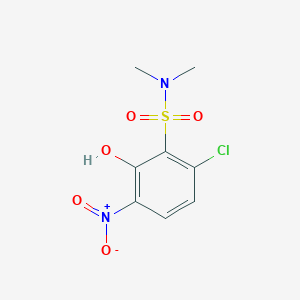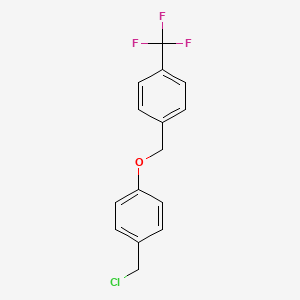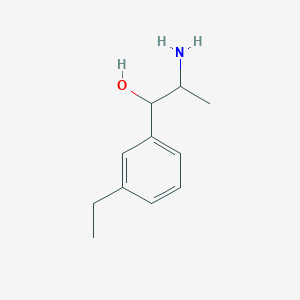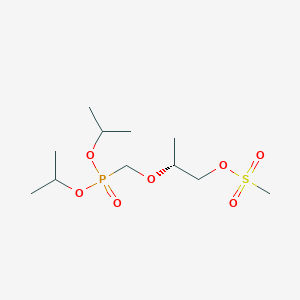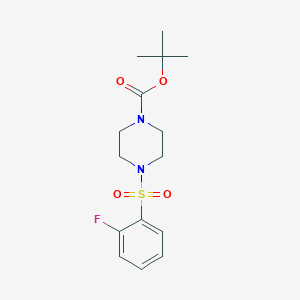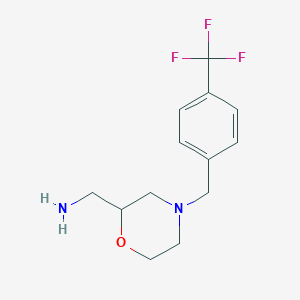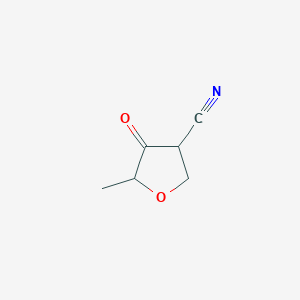
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C6H7NO2 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom The compound is characterized by the presence of a cyano group (-CN) and a ketone group (-C=O) on the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile typically involves the following steps:
Alkylation: The starting material, 2-methyltetrahydrofuran, undergoes alkylation to introduce the cyano group.
Reduction: The intermediate product is then reduced to form the desired compound.
Cyano Hydrolysis: This step involves the hydrolysis of the cyano group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ketone groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran-3-one: Lacks the cyano group, making it less reactive in certain types of reactions.
4-Cyano-2-methylfuran: Similar structure but lacks the tetrahydrofuran ring, affecting its chemical properties.
Uniqueness
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is unique due to the presence of both cyano and ketone groups on the tetrahydrofuran ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-4-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-4-6(8)5(2-7)3-9-4/h4-5H,3H2,1H3 |
InChI Key |
SEAAOAISRPJHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(CO1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
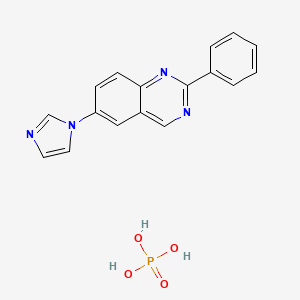

![(6R,7R)-3-Hydroxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylic acid](/img/structure/B8398411.png)
![5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B8398413.png)
